N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenyl)acetamide
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Overview
Description
N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenyl)acetamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a methyl group at the 2-position and a nitrophenyl group at the 4-position The acetamide functional group is attached to the quinoline ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-methylquinoline, which is then subjected to a series of reactions to introduce the nitrophenyl and acetamide groups.
Preparation of 2-methylquinoline: This can be achieved through the Doebner-Miller reaction, where aniline is reacted with acrolein in the presence of an acid catalyst.
Introduction of the nitrophenyl group: The 2-methylquinoline is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Formation of the acetamide group: The final step involves the reaction of the nitrated quinoline derivative with acetic anhydride in the presence of a base to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline ring system allows the compound to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. These combined effects contribute to the compound’s biological activities.
Comparison with Similar Compounds
Similar Compounds
2-methylquinoline: A precursor in the synthesis of N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenyl)acetamide.
4-nitroaniline: Shares the nitrophenyl group but lacks the quinoline ring system.
Quinoline N-oxides: Oxidized derivatives of quinoline with similar structural features.
Uniqueness
This compound is unique due to the combination of the quinoline ring system with the nitrophenyl and acetamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H17N3O3 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C19H17N3O3/c1-13-10-15(17-4-2-3-5-18(17)21-13)12-20-19(23)11-14-6-8-16(9-7-14)22(24)25/h2-10H,11-12H2,1H3,(H,20,23) |
InChI Key |
FUMNXKIILVIBMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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